![molecular formula C9H7Br2FO2 B1409874 Ethyl 2,3-dibromo-4-fluorobenzoate CAS No. 1807041-51-5](/img/structure/B1409874.png)
Ethyl 2,3-dibromo-4-fluorobenzoate
Overview
Description
Ethyl 2,3-dibromo-4-fluorobenzoate (EDBF) is an organic compound with a molecular formula of C8H6Br2F. It is a colorless crystalline solid that is soluble in most organic solvents. EDBF is a brominated aromatic compound and is used in various industrial and scientific applications. It is also used as a flame retardant for plastics, fibers, and coatings.
Scientific Research Applications
Ethyl 2,3-dibromo-4-fluorobenzoate is used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the study of biochemical and physiological processes. It is also used in the synthesis of polymers and other materials. It has been used as a flame retardant for plastics, fibers, and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-4-fluorobenzoate is not completely understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of certain proteins and lipids. It has also been shown to bind to certain receptors on cell membranes, which can alter the activity of certain proteins and enzymes.
Biochemical and Physiological Effects
Ethyl 2,3-dibromo-4-fluorobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of certain proteins and lipids, and to alter the activity of certain enzymes. It has also been shown to bind to certain receptors on cell membranes, which can alter the activity of certain proteins and enzymes. In addition, Ethyl 2,3-dibromo-4-fluorobenzoate has been shown to have an effect on the metabolism of certain hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2,3-dibromo-4-fluorobenzoate for laboratory experiments include its low cost and its availability in a variety of forms. It is also a relatively stable compound, which makes it suitable for long-term storage. However, it is also a hazardous compound and should be handled with care. In addition, it is not suitable for use in experiments involving human subjects, due to its potential toxicity.
Future Directions
There are a variety of potential future directions for research involving Ethyl 2,3-dibromo-4-fluorobenzoate. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, more research could be done into the potential toxicity of Ethyl 2,3-dibromo-4-fluorobenzoate, as well as its potential uses as a flame retardant. Finally, further research could be done into the potential mechanisms of action of Ethyl 2,3-dibromo-4-fluorobenzoate, which could lead to the development of new drugs or treatments.
properties
IUPAC Name |
ethyl 2,3-dibromo-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(12)8(11)7(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGMAIWHJTUYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dibromo-4-fluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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